

# Darolutamide-d4 chemical properties and synthesis

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## Compound of Interest

Compound Name: Darolutamide-d4

Cat. No.: B15544227

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## An In-depth Technical Guide to **Darolutamide-d4**

This guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of **Darolutamide-d4**, a deuterated analog of the potent androgen receptor inhibitor, Darolutamide. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Properties

**Darolutamide-d4** is a stable, isotopically labeled form of Darolutamide, utilized as a reference standard in analytical and research applications, such as pharmacokinetic studies, to differentiate it from the unlabeled drug.<sup>[1][2]</sup> The introduction of deuterium atoms provides a distinct mass signature for mass spectrometry-based detection without significantly altering the compound's chemical and biological activity.

Two primary CAS numbers are reported for **Darolutamide-d4**, likely corresponding to different deuteration patterns on the molecule.

Table 1: Physicochemical Properties of **Darolutamide-d4**

Property	Value	References
IUPAC Name	N-((S)-1-(3-(3-Chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl-2,3,3,3-d4)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide	[3][4]
CAS Number	2484757-20-0; 2484757-19-7	[1][2][3][4][5][6]
Molecular Formula	C <sub>19</sub> H <sub>15</sub> D <sub>4</sub> ClN <sub>6</sub> O <sub>2</sub>	[3][4][6][7]
Molecular Weight	402.87 g/mol	[2][3][4]
Appearance	White to off-white solid	[2]
Solubility	Soluble in Methanol, DMSO	[2][5][8]
Storage Conditions	Powder: -20°C for up to 3 years; Solution: -80°C for 6 months	[2]
Synonyms	ODM-201-d4, Nubeqa-d4, BAY-1841788-d4	[2][5]

## Synthesis of Darolutamide

The synthesis of Darolutamide involves a multi-step process, typically culminating in the coupling of two key pyrazole intermediates. While specific protocols for the deuterated analog are proprietary, the synthesis of **Darolutamide-d4** would follow a similar pathway, incorporating a deuterated starting material at an appropriate stage. A plausible approach would involve using a deuterated version of the (S)-1-(pyrazol-1-yl)propan-2-amine intermediate.

Several synthetic routes have been published in patents and scientific literature.[9][10] A generalized synthetic workflow is depicted below.

Figure 1: Generalized synthetic workflow for Darolutamide.

## Example Experimental Protocol: Amide Coupling

The following is a representative experimental protocol for the amide coupling step, adapted from public patent literature.<sup>[11]</sup> The synthesis of **Darolutamide-d4** would require the substitution of Intermediate B with its corresponding deuterated analog.

Objective: To couple 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid (Intermediate A) with (S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-amine (Intermediate B).

Materials:

- Intermediate A (1.0 eq)
- Intermediate B (1.0 - 1.2 eq)
- Coupling agent (e.g., T3P®, HATU) (1.1 - 1.5 eq)
- Organic base (e.g., DIPEA, N-methylmorpholine) (2.0 - 3.0 eq)
- Anhydrous solvent (e.g., THF, Ethyl Acetate)

Procedure:

- To a stirred solution of Intermediate A (1.0 eq) and Intermediate B (1.1 eq) in anhydrous ethyl acetate at 0-10°C, add diisopropylethylamine (DIPEA) (2.5 eq).
- Slowly add a solution of propylphosphonic anhydride (T3P®) (1.5 eq) in ethyl acetate to the reaction mixture, maintaining the temperature below 15°C.
- Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring progress by TLC or LC-MS.
- Upon completion, quench the reaction with saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.

- The resulting crude amide is then typically taken to the final reduction step without further purification.

**Final Step: Reduction** The ketone in the coupled product is reduced to a hydroxyl group using a reducing agent like sodium borohydride ( $\text{NaBH}_4$ ) in a protic solvent such as ethanol to yield the final Darolutamide product.[9]

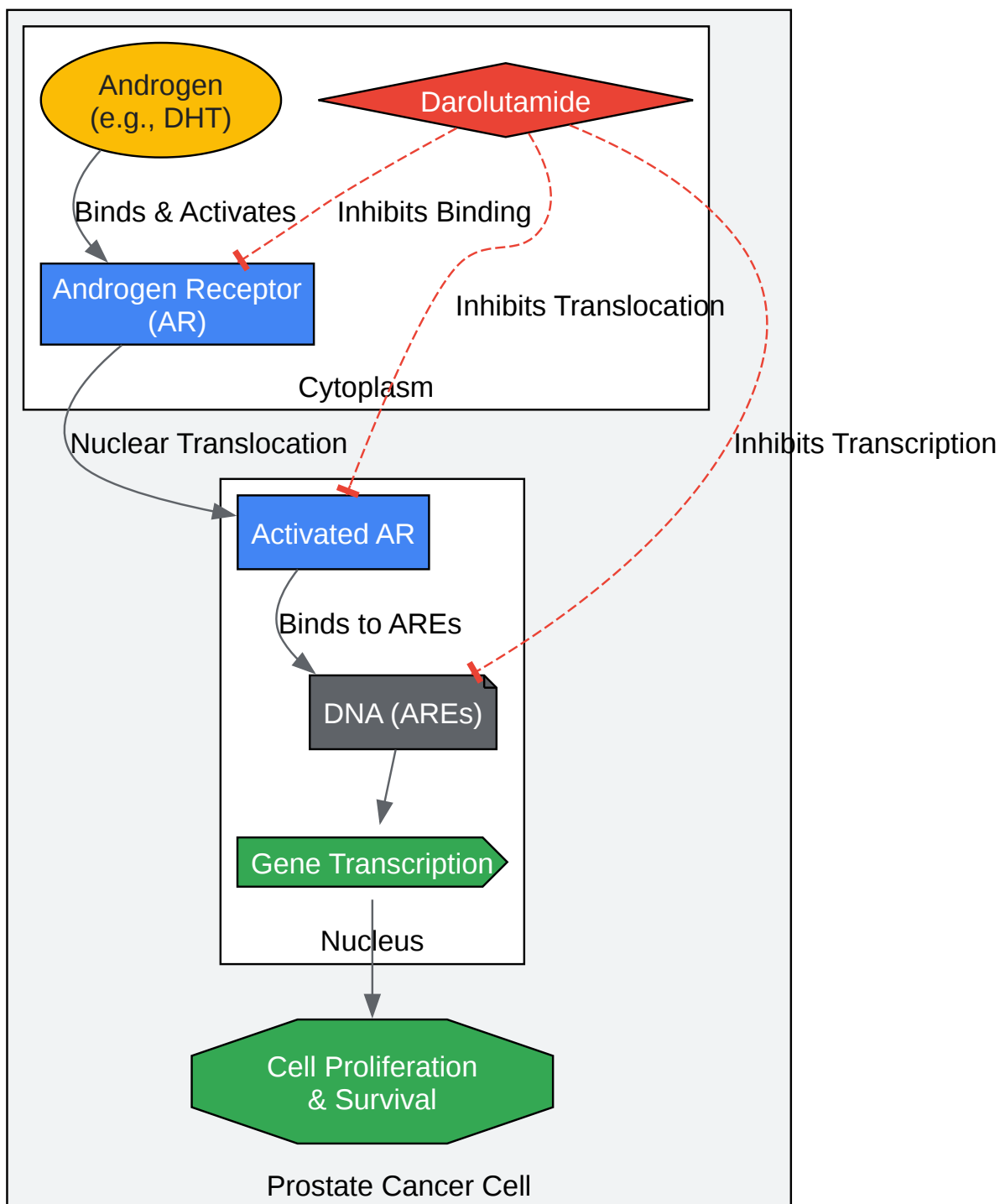
## Mechanism of Action

Darolutamide is a potent and structurally distinct androgen receptor (AR) inhibitor.[12][13] Its mechanism of action involves competitively blocking multiple steps in the AR signaling pathway, which is a critical driver for the growth and survival of prostate cancer cells.[14][15][16]

The key inhibitory actions of Darolutamide are:

- **Inhibition of Androgen Binding:** It competitively binds to the ligand-binding domain of the AR with high affinity, preventing natural androgens like testosterone and dihydrotestosterone (DHT) from activating the receptor.[13][14]
- **Prevention of AR Nuclear Translocation:** Upon activation, the AR typically translocates from the cytoplasm to the nucleus. Darolutamide inhibits this process, keeping the receptor sequestered in the cytoplasm.[13][16]
- **Blockade of AR-Mediated Transcription:** By preventing nuclear translocation, Darolutamide ultimately blocks the AR from binding to androgen response elements (AREs) on DNA, thereby inhibiting the transcription of target genes essential for prostate cancer cell proliferation and survival.[13][14][17]

The primary metabolite, keto-darolutamide, demonstrates similar in vitro antagonistic activity to the parent compound.[13][18] Furthermore, Darolutamide shows efficacy against various AR mutants that can confer resistance to other antiandrogen therapies.[12] Recent studies also suggest a reciprocal crosstalk between the AR and PI3K/AKT/mTOR signaling pathways, where inhibition of one can lead to the compensatory activation of the other.[19] Combining Darolutamide with inhibitors of the PI3K/AKT/mTOR pathway has shown superior efficacy in preclinical models.[19]



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Figure 2: Darolutamide's mechanism of action on the Androgen Receptor signaling pathway.

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